Product packaging for 2-Fluorobenzene-1,4-diamine(Cat. No.:CAS No. 14791-78-7)

2-Fluorobenzene-1,4-diamine

Cat. No.: B084049
CAS No.: 14791-78-7
M. Wt: 126.13 g/mol
InChI Key: FXFTWEVIIHVHDS-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1,4-diamine (CAS 14791-78-7) is a fluorinated aromatic compound with the molecular formula C₆H₇FN₂ and a molecular weight of 126.13 g/mol . This chemical serves as a versatile building block and key intermediate in advanced organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its structure, featuring both amine groups and a fluorine atom on the benzene ring, allows it to be a precursor for synthesizing more complex heterocyclic systems and functionalized molecules. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties and reactivity of the molecule, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this diamine in the exploration of new active substances. As a fine chemical, it is typically offered in high purity grades suitable for research and development applications. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed in accordance with its Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2 B084049 2-Fluorobenzene-1,4-diamine CAS No. 14791-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorobenzene-1,4-diamine
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InChI

InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFTWEVIIHVHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323079
Record name 2-fluorobenzene-1,4-diamine
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Molecular Weight

126.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14791-78-7
Record name 14791-78-7
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Record name 2-fluorobenzene-1,4-diamine
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Record name 14791-78-7
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Advanced Synthetic Methodologies for 2 Fluorobenzene 1,4 Diamine

Established Synthetic Pathways and Their Mechanistic Underpinnings

The conversion of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis. For 2-Fluorobenzene-1,4-diamine, this is typically achieved through the reduction of 2-fluoro-4-nitroaniline (B181687).

Reduction of Nitro Precursors to Amino Groups

The reduction of the nitro group in 2-fluoro-4-nitroaniline to an amino group is the final and crucial step in forming this compound. Several reducing agents and catalytic systems are employed for this transformation, each with its own mechanistic nuances and practical advantages.

A common approach to synthesizing this compound begins with the regioselective introduction of a nitro group onto a fluorinated benzene (B151609) ring, followed by the reduction of this nitro group.

The direct nitration of fluorobenzene (B45895) with a mixture of nitric acid and sulfuric acid is a classic electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, leading to a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene. Subsequent nitration of 2-fluoronitrobenzene would be required to introduce a second nitro group, which would then need to be selectively reduced.

A more direct and regioselective route to the key intermediate, 2-fluoro-4-nitroaniline, starts from 3,4-difluoronitrobenzene. In this method, one of the fluorine atoms is displaced by an amino group through nucleophilic aromatic substitution. This reaction is typically carried out using aqueous ammonia (B1221849) at elevated temperatures and pressures, often in the presence of a copper catalyst like cuprous oxide google.com.

Once 2-fluoro-4-nitroaniline is obtained, the final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a highly effective method for this transformation.

Stannous chloride (tin(II) chloride) is a classical and widely used reagent for the reduction of aromatic nitro compounds to anilines. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate, often under acidic conditions.

The mechanism of SnCl₂ reduction involves a series of single electron transfers from the Sn(II) species to the nitro group. The tin atom is oxidized from Sn(II) to Sn(IV) during this process. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. The presence of an acid facilitates the protonation of the oxygen atoms of the nitro group, making it a better electron acceptor.

A general procedure involves dissolving the nitro compound in ethanol and adding a stoichiometric excess of SnCl₂ dihydrate. The reaction mixture is often heated to ensure complete conversion. The work-up typically involves basification to precipitate tin salts, which are then filtered off, and the product is extracted with an organic solvent scispace.comsemanticscholar.org. This method is known for its high yields and tolerance to various functional groups, although the removal of tin byproducts can sometimes be challenging semanticscholar.orgresearchgate.net.

Table 1: Example of SnCl₂ Reduction of a Halogenated Nitroarene

SubstrateReagentSolventConditionsYieldReference
4-benzyloxy-3-chloronitrobenzeneSnCl₂·2H₂O, HClEthanol70 °C, 1.5 hExcellent semanticscholar.org

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere, with the substrate dissolved in a suitable solvent like ethanol or methanol.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the palladium catalyst. On the catalyst surface, the hydrogen molecule dissociates into hydrogen atoms, which are then transferred to the nitro group in a stepwise manner, leading to the formation of the amine through nitroso and hydroxylamine intermediates.

This method is often preferred due to its high efficiency, the formation of water as the only byproduct, and the ease of catalyst removal by filtration. For halogenated nitroarenes, careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation, which can be a significant side reaction. However, Pd/C has been shown to be effective for the selective reduction of halogenated nitroaromatics nih.gov.

Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystHydrogen SourceSolventTemperaturePressure
Pd/CH₂ gasEthanol, Methanol, THFRoom Temperature - 80 °CAtmospheric - 3 MPa

The reduction of aromatic nitro compounds using metallic tin and hydrochloric acid is one of the oldest and most reliable methods for the preparation of anilines. This method is particularly effective for the reduction of nitrophenylamine derivatives like 2-fluoro-4-nitroaniline.

The reaction mechanism involves the in-situ generation of tin(II) chloride from the reaction of tin metal with hydrochloric acid. The tin then acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through the same intermediates (nitroso and hydroxylamine) as other reduction methods. The acidic medium is essential for the reaction to proceed.

A typical laboratory procedure involves refluxing the nitro compound with granulated tin and concentrated hydrochloric acid miracosta.edu. The reaction is complete when the starting material is consumed. The work-up requires careful neutralization with a strong base (like NaOH) to precipitate the tin as tin hydroxide (B78521), allowing for the isolation of the free amine product miracosta.eduscispace.com. While effective, this method generates a significant amount of tin-containing waste reddit.com.

Table 3: Example of Tin/HCl Reduction of a Nitroarene

SubstrateReagentsConditionsWork-up
m-nitroacetophenoneGranulated tin, 3M HClReflux, ~30 minutesCool, neutralize with NaOH

Diazotization and Thermal Decomposition Routes for Fluorinated Benzene Derivatives

Diazotization reactions, followed by subsequent transformations of the resulting diazonium salts, are cornerstone reactions in aromatic chemistry, most notably for the introduction of various functional groups onto an aromatic ring. The Balz-Schiemann reaction is a prominent example, utilized for the synthesis of aryl fluorides from aryl amines.

The process begins with the diazotization of a primary aromatic amine, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or fluoroboric acid) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt. In the classic Balz-Schiemann reaction, the counter-ion is tetrafluoroborate (B81430) (BF₄⁻).

The resulting diazonium tetrafluoroborate salt is often insoluble and can be isolated. Subsequent thermal decomposition of the dried diazonium salt leads to the formation of the corresponding aryl fluoride (B91410), with the evolution of nitrogen gas and boron trifluoride.

It is crucial to note that this methodology is employed to replace an amino group with a fluorine atom. Therefore, it is not a viable pathway for the synthesis of this compound from a precursor that would require the introduction of an amino group via a diazonium salt. Applying this reaction to a fluorinated aniline (B41778) would result in the replacement of the existing amino group with another fluorine atom (or other nucleophiles present), rather than the formation of a diamine. For instance, the diazotization of 4-fluoroaniline (B128567) followed by a Balz-Schiemann reaction would yield 1,4-difluorobenzene. Thus, this section of the outline, while discussing a valid synthetic methodology for fluoroarenes, is not applicable to the synthesis of the target compound, this compound.

Reaction of Fluoroaniline (B8554772) Derivatives with Sodium Nitrite in Fluoroboric Acid

A common route to fluorinated aromatic compounds is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt. In the context of this compound synthesis, a suitable precursor such as 2-fluoro-4-nitroaniline would first be diazotized.

The diazotization is typically carried out by treating the fluoroaniline derivative with sodium nitrite in the presence of a strong acid like fluoroboric acid (HBF₄) at low temperatures, generally between 0 and 5°C. The highly reactive nitrous acid, generated in situ, reacts with the amino group to form a diazonium salt. The use of fluoroboric acid is crucial as it provides the tetrafluoroborate anion (BF₄⁻), which acts as the fluoride source in the subsequent decomposition step. The resulting diazonium tetrafluoroborate salt is often insoluble and can be isolated by filtration.

ReactantReagentAcidTemperatureProduct
2-Fluoro-4-nitroanilineSodium Nitrite (NaNO₂)Fluoroboric Acid (HBF₄)0-5 °C2-Fluoro-4-nitrobenzenediazonium tetrafluoroborate
Thermal Decomposition of Nitro-Diazonium Fluoroborate Intermediates

The isolated nitro-diazonium fluoroborate intermediate is then subjected to thermal decomposition. This step, often referred to as the Schiemann reaction, involves heating the salt, which leads to the release of nitrogen gas and boron trifluoride, and the formation of the corresponding aryl fluoride. The temperature required for decomposition can vary depending on the substrate but is a critical parameter to control to avoid unwanted side reactions. google.comorganic-chemistry.org The thermal instability of diazonium salts is a significant factor, with some decomposing at temperatures as low as 27.21°C. wikipedia.org The decomposition of aryl diazonium tetrafluoroborate salts is an exothermic process and can pose a safety risk if not properly managed, especially on a large scale. researchgate.net

Following the introduction of the fluorine atom, the nitro group on the resulting fluorinated compound must be reduced to an amine to yield this compound. This reduction is a standard transformation in organic synthesis.

IntermediateConditionProducts
2-Fluoro-4-nitrobenzenediazonium tetrafluoroborateHeating1,2-Difluoro-4-nitrobenzene, Nitrogen (N₂), Boron trifluoride (BF₃)
Photochemical Fluorodediazoniation in Continuous Flow Mode

To mitigate the hazards associated with the thermal decomposition of potentially explosive diazonium salts, photochemical methods have been developed. Photochemical fluorodediazoniation offers a milder alternative, often proceeding at lower temperatures. The use of continuous flow reactors further enhances the safety and efficiency of this process. In a continuous flow setup, small volumes of the reaction mixture are irradiated as they pass through the reactor, minimizing the accumulation of hazardous intermediates and allowing for precise control over reaction parameters such as temperature and irradiation time.

A proof-of-concept study for the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) demonstrated the effectiveness of photochemically induced fluorodediazoniation of the in situ-generated diazonium salt in a continuous flow mode. A high-power 365 nm light-emitting diode (LED) was found to be a robust and efficient irradiation source. This approach could potentially be adapted for the synthesis of this compound from a suitable precursor.

ReactionModeLight SourceAdvantage
FluorodediazoniationContinuous FlowHigh-power 365 nm LEDEnhanced safety, precise control, high selectivity

Ullmann Coupling Methodologies

The Ullmann condensation, a copper-catalyzed reaction, provides a versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can be employed to introduce an amino group onto a fluorinated aromatic ring. For the synthesis of this compound, a suitable starting material would be a di-halogenated fluoro-benzene, which can react with an amine source in the presence of a copper catalyst.

Traditionally, Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands such as diamines or acetylacetonate, which allow for milder reaction conditions. The mechanism typically involves the formation of a copper(I) amide, which then reacts with the aryl halide.

ReactantsCatalystConditionsProduct
1-Bromo-2-fluoro-4-nitrobenzene, Amine sourceCopper(I) salt with ligandModerate temperatureN-(2-fluoro-4-nitrophenyl)amine derivative

Following the coupling reaction, the nitro group would need to be reduced to an amine to afford the final product, this compound.

Emerging and Sustainable Synthetic Approaches

Recent research has focused on developing more environmentally friendly and sustainable methods for chemical synthesis. These emerging approaches aim to reduce waste, minimize the use of hazardous reagents, and operate under milder conditions.

Photocatalytic Reduction using Nanocomposites (e.g., TiO₂/Cu)

Photocatalysis using semiconductor nanocomposites has emerged as a green and efficient method for various organic transformations, including the reduction of nitroarenes to anilines. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its stability, low cost, and non-toxicity. Doping TiO₂ with metals like copper can enhance its photocatalytic activity by improving charge separation and extending its light absorption into the visible region. naturalspublishing.comscispace.com

The photocatalytic reduction of a nitro group to an amine involves the generation of electron-hole pairs in the semiconductor upon light irradiation. The photogenerated electrons then reduce the nitro group, often in the presence of a hole scavenger. For the synthesis of this compound, 2-fluoro-4-nitroaniline could be used as a substrate. The reaction is typically carried out in a suitable solvent under UV or visible light irradiation. The TiO₂/Cu nanocomposite can often be recovered and reused, adding to the sustainability of the process.

SubstratePhotocatalystLight SourceProduct
2-Fluoro-4-nitroanilineTiO₂/Cu NanocompositeUV or Visible LightThis compound

Studies on the photocatalytic reduction of similar compounds, such as m-dinitrobenzene, have shown that the selectivity towards the mono- or di-amino product can be controlled by the choice of TiO₂ crystal phase (rutile or anatase). researchgate.net

Biocatalytic Approaches with Engineered Nitroreductases

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govnih.gov For the synthesis of this compound, the reduction of the nitro group in a precursor like 2-fluoro-4-nitroaniline can be achieved using nitroreductase enzymes. researchgate.net

Nitroreductases are a class of enzymes that can efficiently reduce nitroaromatic compounds to the corresponding anilines under mild conditions, typically in aqueous media at or near room temperature. These enzymes often use cofactors such as NADH or NADPH as a source of reducing equivalents. To improve the efficiency and substrate scope of these enzymes, protein engineering techniques are employed to create variants with enhanced activity and stability. google.com

Recent advancements have focused on developing cofactor-free biocatalytic hydrogenation systems. One such system utilizes a hydrogenase enzyme to release electrons from H₂ to a carbon black support, which then facilitates the reduction of the nitro group. This approach avoids the need for sacrificial cofactors, making the process more atom-efficient and sustainable. chemrxiv.org

SubstrateBiocatalystKey Features
2-Fluoro-4-nitroanilineEngineered NitroreductaseHigh selectivity, mild reaction conditions, aqueous media

Microwave-Assisted Green Synthesis from Aryl Halides

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering rapid, efficient, and often solvent-free or solvent-minimized pathways for chemical transformations. nih.govmdpi.com This technology is applicable to the synthesis of aromatic amines from aryl halides through nucleophilic aromatic substitution. The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com

In a typical approach for a related amination, a fluorobenzene derivative is reacted with an amine source under microwave irradiation. researchgate.net These reactions can sometimes proceed without the need for a catalyst or a strong base, which simplifies the workup procedure and reduces chemical waste. researchgate.net For the synthesis of this compound, a potential precursor like 1,4-difluoro-2-nitrobenzene could be subjected to microwave-assisted amination followed by reduction of the nitro group. The presence of multiple halogen atoms can enhance the leaving ability of the fluorine atom targeted for substitution. researchgate.net The choice of solvent is critical, with high-boiling, polar solvents like N-methylpyrrolidinone (NMP) often being effective in microwave-assisted reactions. researchgate.net

The key advantages of this methodology are the significant reduction in reaction duration and the potential for cleaner reaction profiles, aligning with the principles of green chemistry. nih.gov

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis. researchgate.netrsc.org The Buchwald-Hartwig amination, in particular, is a widely used technique for coupling amines with aryl halides and has become a standard procedure for synthesizing amine derivatives in both academic and industrial research. uwindsor.ca

This methodology is highly applicable for the synthesis of this compound. A common strategy involves the coupling of a protected amine or an ammonia surrogate with a suitably substituted aryl halide, such as 2,5-difluoronitrobenzene. The nitro group can then be reduced in a subsequent step to yield the final diamine.

The success of the Buchwald-Hartwig amination relies on a carefully selected catalytic system comprising four main components: uwindsor.ca

Palladium Precursor: Both Pd(0) sources, like Pd₂(dba)₃, and Pd(II) sources, such as Pd(OAc)₂, are commonly used. uwindsor.cabeilstein-journals.org

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. A wide variety of ligands, such as Xantphos, SPhos, and XPhos, have been developed to improve catalyst activity and substrate scope. beilstein-journals.org

Base: A base is required to deprotonate the amine nucleophile. Common choices include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., NaOtBu). uwindsor.cabeilstein-journals.org

Solvent: Aprotic polar solvents like dioxane or toluene (B28343) are typically employed. uwindsor.cabeilstein-journals.org

The reaction generally proceeds under mild conditions, demonstrating high functional group tolerance and broad applicability, making it a cornerstone of pharmaceutical and materials chemistry. rsc.org

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step to maximize product yield and purity while minimizing reaction time and the formation of byproducts. scielo.br For both microwave-assisted and palladium-catalyzed syntheses of this compound, several parameters can be systematically varied.

In palladium-catalyzed reactions, the choice of ligand and base is often the most critical factor influencing the outcome. beilstein-journals.org The steric and electronic properties of the phosphine ligand can significantly impact the catalyst's activity and stability. organic-chemistry.org For instance, using a bulkier ligand like XPhos versus a less bulky one like SPhos can lead to dramatic differences in yield. beilstein-journals.org Similarly, the strength and solubility of the base must be matched to the specific substrates and catalyst system.

The following table illustrates a hypothetical optimization study for a Buchwald-Hartwig amination to synthesize a precursor to this compound.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane801245
2Pd₂(dba)₃ (1)SPhos (4)K₂CO₃Dioxane1001265
3Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane100888
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1008Trace
5Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene110692

For microwave-assisted synthesis, key parameters to optimize include temperature, reaction time, and catalyst loading (if applicable). mdpi.com The power setting of the microwave reactor is adjusted to maintain a constant target temperature, which can significantly influence the reaction rate. mdpi.com Reducing reaction times from several hours to minutes is a common outcome of optimization in microwave chemistry. scielo.br

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalyst residues, and any side products. The nearly identical physical properties of fluoroarene regioisomers can make their separation challenging by traditional methods like distillation. berkeley.edu

Column Chromatography: Flash column chromatography is a standard and widely used technique for the purification of organic compounds. The crude reaction mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system of appropriate polarity. The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) is optimized to achieve separation of the desired product from impurities.

Crystallization: If the synthesized diamine is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the product and impurities at different temperatures.

Advanced Separation Techniques: For particularly challenging separations of fluoroarene isomers, advanced materials such as metal-organic frameworks (MOFs) have been explored. berkeley.edu These materials can be designed with specific pore sizes and binding sites that allow for selective adsorption of one isomer over another, enabling separations that are not feasible with conventional methods. berkeley.edu

Magnetic Separation: In syntheses that utilize magnetic nanocatalysts, the catalyst can be easily removed from the reaction mixture using an external magnetic field. nih.gov This simplifies the initial stages of purification, avoiding the need for filtration of fine catalyst particles. nih.gov The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Elucidation of Reactivity and Reaction Mechanisms of 2 Fluorobenzene 1,4 Diamine

Eluctrodation of Reactivity and Reaction Mechanisms of 2-Fluorobenzene-1,4-diamine

The reactivity of the this compound molecule is governed by the interplay of its substituent groups: two amino (-NH₂) groups and one fluorine (-F) atom. These groups influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles or the susceptibility of the ring to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS) reactions, the benzene ring acts as a nucleophile, attacking an electrophile. The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring.

The two amino groups at positions 1 and 4 are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. The fluorine atom at position 2 is a deactivating group due to its strong inductive electron-withdrawing effect, but it also acts as an ortho, para-director through resonance. csbsju.edu

In this compound, the combined effect of these substituents controls the position of electrophilic attack. The amino groups strongly activate the ring, making it highly reactive. The directing effects of the two amino groups and the fluorine atom converge to guide incoming electrophiles primarily to the C5 position. The C3 and C6 positions are ortho to one amino group and meta to the other, while the C5 position is ortho to the C4-amino group and meta to both the C1-amino group and the C2-fluoro group. The powerful activating and directing effect of the C4-amino group to its ortho position (C5) is the dominant influence.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Amino (-NH₂)1 and 4Resonance Donation (+) > Inductive Withdrawal (-)Strongly Activatingortho, para
Fluoro (-F)2Inductive Withdrawal (-) > Resonance Donation (+)Mildly Deactivatingortho, para

Nitration of this compound is a classic example of an EAS reaction. When treated with a nitrating mixture, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitro group (NO₂⁺) is introduced onto the ring. Due to the strong directing effects of the amino groups, nitration occurs selectively at the 5-position, yielding 2-Fluoro-1,4-diamino-5-nitrobenzene. This happens under controlled temperature conditions, typically 0–5°C.

Table 2: Nitration of this compound

Reaction TypeReagents/ConditionsMajor ProductPositional Selectivity
NitrationHNO₃/H₂SO₄, 0–5°C2-Fluoro-1,4-diamino-5-nitrobenzeneSubstitution occurs at the 5-position.

Similar to nitration, the halogenation of this compound with reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) results in selective substitution at the 5-position. The powerful activating nature of the amino groups facilitates the reaction, leading to the formation of 2-Fluoro-1,4-diamino-5-halobenzene.

Table 3: Halogenation of this compound

Reaction TypeReagents/ConditionsMajor ProductPositional Selectivity
HalogenationCl₂ or Br₂ with FeCl₃/AlCl₃2-Fluoro-1,4-diamino-5-halobenzeneSelective halogenation occurs at the 5-position.

Sulfonation of this compound involves reacting the compound with sulfuric acid (H₂SO₄). Under controlled heating (100–120°C), this reaction introduces a sulfonic acid group (-SO₃H) at the 5-position, yielding 2-Fluoro-1,4-diamino-5-sulfonic acid.

Table 4: Sulfonation of this compound

Reaction TypeReagents/ConditionsMajor ProductPositional Selectivity
SulfonationH₂SO₄, 100–120°C2-Fluoro-1,4-diamino-5-sulfonic acidSulfonation occurs under controlled heating at the 5-position.

Comparative Reactivity in EAS with Related Fluorinated Benzenes

The reactivity of fluorobenzene (B45895) in EAS reactions is considered anomalous compared to other halobenzenes. acs.orgresearchgate.net While fluorine is the most electronegative halogen, leading to a strong inductive electron withdrawal, it is also the best at donating electrons via resonance because its 2p orbital can overlap more effectively with the 2p orbital of carbon. vaia.com This interplay results in fluorobenzene being less deactivated than other halobenzenes. acs.orgresearchgate.net In fact, the rate of reaction for fluorobenzene can be comparable to that of benzene itself. researchgate.net

In this compound, the presence of two potent activating amino groups vastly increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than fluorobenzene or difluorobenzenes. The deactivating inductive effect of the fluorine atom is overwhelmed by the strong electron-donating resonance effect of the two amino groups.

Table 5: Comparative Reactivity in Electrophilic Aromatic Substitution

CompoundKey SubstituentsOverall Reactivity in EASRationale
BenzeneNoneBaselineReference compound.
Fluorobenzene-FSlightly lower than benzeneStrong inductive withdrawal is nearly balanced by resonance donation, making it much more reactive than other halobenzenes. acs.orgresearchgate.netvaia.com
1,4-DifluorobenzeneTwo -F groupsLess reactive than fluorobenzeneThe inductive effects of two fluorine atoms further deactivate the ring.
This compoundTwo -NH₂, one -FSignificantly more reactive than benzene or fluorobenzeneThe two powerful activating -NH₂ groups dominate, greatly increasing the ring's electron density and nucleophilicity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgsemanticscholar.org

Displacement of the Fluorine Atom

The fluorine atom in this compound can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly under conditions of high temperature or in the presence of a strong base. The reactivity of the fluorine atom is enhanced by the presence of the two amino groups, which activate the benzene ring.

The fluorine atom can be substituted by a hydroxyl group to form 1,4-Diaminophenol. This reaction is typically carried out under high pressure and temperature in the presence of sodium hydroxide (B78521) and water. The process follows an SNAr mechanism where the hydroxide ion acts as the nucleophile, attacking the carbon atom bonded to the fluorine, leading to the displacement of the fluoride (B91410) ion.

ReactantReagents/ConditionsProductMechanism
This compoundNaOH, H₂O, 150°C, high pressure1,4-DiaminophenolSNAr

Similarly, the fluorine atom can be displaced by an amino group to yield 1,2,4-Triaminobenzene. This amination reaction often requires an excess of ammonia (B1221849) and is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. A more efficient method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This protocol offers higher yields and purity under milder conditions.

MethodReagents/ConditionsYieldPurity
Classical AminationExcess NH₃ (5 eq), DMF, 120°C, 24 hNot specifiedNot specified
Buchwald-Hartwig AminationPd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq), Toluene (B28343), 100°C, 12 h84%96%

Cyclization and Heterocycle Formation

The diamine functionality of this compound allows it to serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

This compound can undergo intramolecular condensation with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form benzimidazoles. nih.govresearchgate.net This reaction proceeds by the initial reaction of one of the amino groups with CDI, followed by an intramolecular cyclization where the second amino group displaces an imidazole (B134444) group, leading to the formation of the benzimidazole (B57391) ring system. nih.govacs.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govresearchgate.net

Quinoxalines can be synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.comresearchgate.net this compound can react with glyoxal (B1671930) or other α-diketones in a similar fashion. The reaction involves the condensation of both amino groups with the two carbonyl groups of the dicarbonyl compound, leading to the formation of the pyrazine (B50134) ring fused to the benzene ring, resulting in a fluoro-substituted quinoxaline. mdpi.comorganic-chemistry.org This reaction is often carried out in acetic acid under reflux conditions.

ReactantReagentReaction ConditionsProductYield
This compoundGlyoxalAcetic acid, reflux2-Fluoroquinoxaline52%

Formation of Phenazine (B1670421) Derivatives

The classical synthesis of the phenazine ring system involves the condensation reaction between an ortho-phenylenediamine (a benzene ring with two amino groups at the 1 and 2 positions) and an ortho-dicarbonyl compound, such as an ortho-quinone. wikipedia.orgrasayanjournal.co.inresearchgate.net This reaction proceeds through the formation of two imine bonds to create the central pyrazine ring of the phenazine structure. researchgate.net

Given that this compound is a para-diamine (amino groups at positions 1 and 4), it cannot undergo a direct, one-step condensation to form the phenazine core. However, phenazine-type structures can be generated from para-diamines through alternative, multi-step oxidative pathways. For instance, the oxidation of N,N-dimethyl-p-phenylenediamine has been shown to produce a phenazine-class substrate. nih.gov Similarly, the chemical oxidation of the parent p-phenylenediamine (B122844) can lead to the formation of oligomers containing phenazine units within their complex structure. researchgate.net

Another synthetic route involves the reaction of ortho-phenylenediamines with para-quinones to yield phenazines. researchgate.net This highlights the role of quinone intermediates, which can be formed from the oxidation of diamines, in the synthesis of these heterocycles. More recent methodologies, such as the electrochemical oxidative (4+2) cyclization of anilines with o-phenylenediamines, further demonstrate modern approaches to phenazine construction. nih.gov Therefore, while this compound is not a direct precursor in the classical sense, its derivatives, particularly its corresponding quinone, could potentially serve as intermediates in indirect routes to phenazine structures.

Functional Group Modifications of this compound

The amino groups of this compound are reactive sites that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation of Amino Groups (e.g., to N¹,N⁴-Diacetyl-2-fluorobenzene-1,4-diamine)

The amino groups of this compound can be readily acylated by reacting the diamine with an acylating agent. This reaction is a standard method for protecting amino groups or for synthesizing amide derivatives. The high nucleophilicity of the amine nitrogen facilitates its attack on the electrophilic carbonyl carbon of the acylating agent.

Commonly used reagents for this transformation include acid chlorides (such as acetyl chloride) or acid anhydrides (such as acetic anhydride). The reaction is often performed in the presence of a non-nucleophilic base, like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The reaction typically results in the formation of the di-acylated product, N¹,N⁴-Diacetyl-2-fluorobenzene-1,4-diamine, where both amino groups have been converted to acetamides.

Table 1: Typical Conditions for Acylation of Aromatic Amines

ReagentAcylating AgentBase/SolventProduct
This compoundAcetyl chloridePyridineN¹,N⁴-Diacetyl-2-fluorobenzene-1,4-diamine
This compoundAcetic anhydride(None or acid catalyst)N¹,N⁴-Diacetyl-2-fluorobenzene-1,4-diamine

Alkylation of Amino Groups (e.g., N¹-Benzyl-2-fluorobenzene-1,4-diamine)

N-alkylation of this compound involves the introduction of an alkyl or arylalkyl group onto one or both of the nitrogen atoms. The synthesis of N¹-Benzyl-2-fluorobenzene-1,4-diamine can be achieved through the reaction of the diamine with a benzyl (B1604629) halide, such as benzyl chloride.

This reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid formed. A common base used for this purpose is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Controlling the stoichiometry of the reagents is important to manage the degree of alkylation and favor the mono-alkylated product over the di-alkylated species.

Table 2: Typical Conditions for Alkylation of Aromatic Amines

ReagentAlkylating AgentBase/SolventProduct Example
This compoundBenzyl chlorideK₂CO₃ / DMFN¹-Benzyl-2-fluorobenzene-1,4-diamine

Oxidation of Amino Groups to Quinones

The oxidation of 1,4-disubstituted aromatic compounds containing electron-donating hydroxy or amino groups is a general and effective method for the synthesis of 1,4-quinones. thieme-connect.dethieme-connect.de Consequently, this compound can be oxidized to form 2-Fluoro-1,4-benzoquinone.

A variety of oxidizing agents are effective for this transformation, including iron(III) chloride, potassium dichromate, and ceric ammonium (B1175870) nitrate (B79036) (CAN). thieme-connect.de CAN is a particularly potent one-electron oxidant well-suited for converting electron-rich aromatic systems, such as anilines and their derivatives, into the corresponding quinones. wikipedia.orgnih.gov The reaction is often carried out in a mixture of acetonitrile (B52724) and water at room temperature. nih.gov The mechanism involves the removal of electrons from the aromatic system by the Ce(IV) species, which is reduced to Ce(III), leading to the formation of the quinone structure. wikipedia.org

Table 3: Reagents for the Oxidation of Anilines to Quinones

Starting MaterialOxidizing AgentSolvent SystemProduct
This compoundCeric ammonium nitrate (CAN)Acetonitrile / Water2-Fluoro-1,4-benzoquinone
Substituted p-AnisidineCeric ammonium nitrate (CAN)Acetonitrile / WaterSubstituted 1,4-Benzoquinone nih.gov
Benzene-1,4-diamineIron(III) chlorideAcidic Water1,4-Benzoquinone thieme-connect.de

Reduction of Amino Groups (partial reduction)

The term "reduction of an amino group" in the context of an aniline (B41778) derivative like this compound is chemically ambiguous. The primary amino group (-NH₂) is already in a reduced state and is generally stable to further reduction under typical catalytic hydrogenation or chemical reduction conditions that would, for example, reduce a nitro group to an amine. studymind.co.uk

In the broader context of aromatic chemistry, "partial reduction" usually refers to the reduction of the benzene ring itself, not the substituents. The Birch reduction is a classic example of this, where an aromatic ring is reduced by a dissolving metal (e.g., Li or Na) in liquid ammonia with an alcohol proton source. acs.orgorganic-chemistry.org This reaction would convert the aromatic ring of this compound into a non-aromatic fluorinated diaminocyclohexadiene. This transformation reduces the aromatic core rather than acting on the amino groups themselves. Modern variations of this reaction exist that avoid the use of ammonia, for example, using lithium di-tert-butylbiphenyl (LiDBB) as the electron source. acs.orgorganic-chemistry.org

Therefore, a direct partial reduction of the amino functional groups of this compound is not a standard or commonly described chemical transformation.

Derivatives and Analogues of 2 Fluorobenzene 1,4 Diamine: Synthesis, Characterization, and Structure Activity Relationship Studies

Design Principles for Novel 2-Fluorobenzene-1,4-diamine Analogues

The design of novel analogues of this compound is guided by several key principles aimed at modulating the molecule's physicochemical and biological properties. A primary strategy involves the bioisosteric replacement of functional groups to enhance absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining or improving target interactions. researchgate.net The introduction of fluorine, a common tactic in medicinal chemistry, is central to this effort. The small size of the fluorine atom, comparable to hydrogen, allows for substitution without significant steric hindrance. tandfonline.com However, its high electronegativity can profoundly impact the acidity or basicity of nearby functional groups, which can be crucial for biological activity and bioavailability. tandfonline.comsci-hub.se

Another design consideration is the strategic placement of fluorine to block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. tandfonline.comnih.gov The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. tandfonline.com Furthermore, fluorine substitution can alter the lipophilicity of the molecule, which influences its ability to cross cell membranes and bind to protein targets. tandfonline.comnih.gov

The amino groups of this compound are also key targets for modification. These groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Altering the nature of these amino groups, for instance, through alkylation or acylation, can fine-tune these interactions and modulate the compound's activity.

Synthetic Strategies for Fluorinated Diamine Derivatives

The synthesis of fluorinated diamine derivatives, including analogues of this compound, employs a variety of modern organic chemistry techniques. These strategies often focus on the precise introduction of fluorine atoms and the functionalization of the diamine scaffold.

A common approach involves the nitration of a fluorinated benzene (B151609) precursor followed by catalytic hydrogenation . For instance, the synthesis of this compound can be achieved through the nitration of fluorobenzene (B45895) and subsequent reduction of the nitro groups. More contemporary methods utilize selective fluorination of pre-functionalized aniline (B41778) derivatives with electrophilic fluorinating reagents like N-fluoropyridinium salts.

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of these derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, offers an efficient route to synthesize N-substituted diamine derivatives. For example, using a catalyst system of Pd(OAc)₂ and a ligand like Xantphos, with a base such as Cs₂CO₃ in toluene (B28343), can yield N-benzylated derivatives in high purity.

Other important synthetic strategies include:

Diazotization followed by thermal decomposition : This method, while older, provides a pathway to fluorinated benzene derivatives. It involves reacting a difluorobenzene amine with sodium nitrite (B80452) in fluoroboric acid to form a diazonium salt, which is then heated to introduce the fluorine atom.

Nucleophilic Aromatic Substitution (SNA_r) : This strategy is used to introduce amino groups or other functionalities onto a polyfluorinated aromatic ring. researchgate.net

Reduction of dinitro compounds : Diamines can be prepared by the reduction of corresponding dinitro compounds, often synthesized through the addition of a nitro-containing aromatic to another molecule. researchgate.netnih.gov

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The development of new reagents and catalysts continues to expand the toolkit for synthesizing complex fluorinated diamine derivatives with high regioselectivity and functional group tolerance. cas.cn

Spectroscopic Characterization of Derivatives (NMR, MS, FTIR, X-ray Crystallography)

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for characterizing these compounds.

¹H NMR provides information about the number, connectivity, and chemical environment of protons in the molecule. For example, in N1-benzyl-2-fluorobenzene-1,4-diamine, distinct signals would be observed for the aromatic protons of both the benzene and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyl group. jhu.edu

¹³C NMR is used to identify the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons attached to fluorine exhibiting characteristic splitting patterns due to C-F coupling. jhu.edu

¹⁹F NMR is particularly valuable for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms. The chemical shift and coupling constants in ¹⁹F NMR can reveal details about the substitution pattern on the aromatic ring. researchgate.net

¹⁵N NMR , including solid-state techniques like CP/MAS NMR, can be employed to study the nitrogen atoms of the amino groups, offering insights into their hybridization and bonding. researchgate.netmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of a newly synthesized compound. researchgate.netnih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. Characteristic vibrational frequencies can confirm the presence of:

N-H stretching vibrations of the amino groups, typically appearing in the region of 3300-3500 cm⁻¹. nih.gov

C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region. nih.gov

Aromatic C=C stretching vibrations. nih.gov

C=O stretching vibrations if the amino groups have been acylated. semanticscholar.org

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net Single-crystal X-ray diffraction analysis can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.netmdpi.com This technique has been used to confirm the structures of various fluorinated diamine derivatives and to study phenomena like hydrogen bonding between N-H protons and aromatic π-systems. nih.govlboro.ac.uk

The following table summarizes the key spectroscopic data for a representative derivative:

Spectroscopic TechniqueKey Observables for a Hypothetical N-Acyl-2-fluorobenzene-1,4-diamine Derivative
¹H NMR Signals for aromatic protons, N-H protons, and protons of the acyl group.
¹³C NMR Resonances for aromatic carbons (with C-F coupling), carbonyl carbon, and carbons of the acyl group.
¹⁹F NMR A signal corresponding to the fluorine atom on the benzene ring, with coupling to adjacent protons.
MS (HRMS) Accurate mass measurement confirming the elemental composition.
FTIR N-H stretching, C=O stretching, C-F stretching, and aromatic C=C stretching bands.
X-ray Crystallography Precise bond lengths, bond angles, and intermolecular hydrogen bonding patterns.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of this compound derivatives aim to understand how modifications to the chemical structure influence their biological activity. These studies are crucial for optimizing lead compounds in drug discovery and for designing materials with specific properties.

Impact of Fluorine Position and Substituent Effects

The position of the fluorine atom on the benzene ring can have a significant impact on the biological activity of the molecule. mdpi.com This is often due to the strong electron-withdrawing nature of fluorine, which can alter the electron density distribution of the aromatic ring and influence how the molecule interacts with its biological target. tandfonline.com For example, in a series of 5-HT1A receptor ligands, the position of fluorine on a quinoline (B57606) ring significantly affected both affinity and metabolic stability. mdpi.com

Role of Amino Group Modifications

Modification of the amino groups is a common strategy in the SAR of diamine compounds. The nature of the substituents on the nitrogen atoms can influence the molecule's ability to form hydrogen bonds, its steric bulk, and its basicity.

Alkylation : The introduction of alkyl groups to the amino functions can impact activity. In some cases, mono-alkylation may be beneficial, while di-alkylation can lead to a decrease or loss of activity. mdpi.com For instance, in a series of long-chain diamines, dialkylation of the amino group resulted in less potent compounds. mdpi.com

Acylation : Acylation of the amino groups introduces an amide functionality, which can alter the hydrogen bonding capacity and steric profile of the molecule.

Introduction of other functional groups : The amino groups can serve as handles for the introduction of a wide variety of other functional groups, allowing for the exploration of a broad chemical space. For example, the synthesis of symmetric fluorene-2,7-diamine derivatives with prolinamide or piperidine-3-carboxamide moieties has led to potent hepatitis C virus inhibitors. mdpi.com

SAR studies have shown that even subtle changes, such as the replacement of an amino group with a hydroxyl group, can significantly reduce activity in some systems. nih.gov This highlights the importance of the diamine pharmacophore for the biological activity of these compounds.

Comparative Analysis with Similar Diamine Compounds (e.g., 4-Fluoro-1,2-benzenediamine, Benzene-1,4-diamine)

A comparative analysis of this compound with its isomers and non-fluorinated analogues provides valuable insights into the role of fluorine and the substitution pattern on the compound's properties.

Comparison with 4-Fluoro-1,2-benzenediamine:

The primary difference between this compound and 4-fluoro-1,2-benzenediamine lies in the relative positions of the amino groups (para- vs. ortho-). This isomeric difference can lead to significant variations in their chemical reactivity and biological activity. For instance, 4-fluoro-1,2-benzenediamine is a common starting material for the synthesis of fluorinated benzimidazoles, a class of compounds with diverse biological activities, including antitubercular and anticancer properties. nih.govsemanticscholar.org The ortho-arrangement of the amino groups in 4-fluoro-1,2-benzenediamine allows for cyclization reactions to form the five-membered imidazole (B134444) ring, a reaction not readily accessible to the para-isomer, this compound.

Comparison with Benzene-1,4-diamine (p-Phenylenediamine):

The key distinction between this compound and benzene-1,4-diamine is the presence of the fluorine atom. This single substitution has several important consequences:

Electronic Properties : The strong electron-withdrawing nature of fluorine in this compound reduces the electron density of the aromatic ring compared to benzene-1,4-diamine. This can affect its reactivity in electrophilic aromatic substitution reactions and influence its interactions with electron-rich or electron-deficient biological targets.

Lipophilicity : Fluorine is more lipophilic than hydrogen, so this compound is expected to have a higher lipophilicity than benzene-1,4-diamine. tandfonline.com This can enhance its ability to cross cell membranes. tandfonline.com

Hydrogen Bonding : The fluorine atom can act as a weak hydrogen bond acceptor, introducing an additional potential interaction site that is absent in benzene-1,4-diamine. tandfonline.com

Metabolic Stability : The C-F bond is stronger than the C-H bond, making the 2-position of the ring in this compound less susceptible to metabolic oxidation compared to the corresponding position in benzene-1,4-diamine. tandfonline.com

Molecular Interactions : In specific applications, such as in perovskite solar cells, the fluorine atom in this compound enables strong interactions (e.g., with magnesium), which are critical for performance and not possible with benzene-1,4-diamine.

The following table provides a comparative summary of the key properties of these diamine compounds:

CompoundStructureKey Differentiating Features
This compound Para-diamine with a fluorine substituent. Fluorine imparts increased lipophilicity and metabolic stability compared to the non-fluorinated analogue.
4-Fluoro-1,2-benzenediamine Ortho-diamine with a fluorine substituent. The ortho-arrangement of amino groups allows for facile cyclization reactions to form benzimidazoles.
Benzene-1,4-diamine Non-fluorinated para-diamine. Serves as a baseline for understanding the effects of fluorine substitution.

Applications of 2 Fluorobenzene 1,4 Diamine in Advanced Materials Science Research

Polymer Precursors and Monomers

The presence of two primary amine groups allows 2-Fluorobenzene-1,4-diamine to act as a monomer in various polycondensation reactions. The fluorine atom imparts unique characteristics to the resulting polymers, such as improved thermal stability, chemical resistance, and specific electronic properties. Fluorine-containing diamines are designed to reduce charge transfer complex (CTC) interactions between polymer chains, which can lead to materials with high transparency and low color while maintaining thermal stability. rsc.orgsemanticscholar.org

This compound is a suitable monomer for the synthesis of several classes of high-performance polymers. The amine functionalities readily react with complementary functional groups to form the characteristic linkages of each polymer type.

Polyamides: Aromatic polyamides are known for their exceptional thermal and mechanical properties. They are synthesized through the polycondensation of diamines with dicarboxylic acid chlorides. nih.gov The use of a fluorinated diamine like this compound can enhance the solubility and processability of these typically rigid polymers by disrupting chain packing, without significantly compromising their thermal stability. nih.govgoogle.com

Polyimides: These polymers are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. jchemrev.com The synthesis involves a two-step process where a diamine reacts with a dianhydride to form a polyamic acid, which is then chemically or thermally converted to the final polyimide. jchemrev.com Fluorinated diamines are incorporated to lower the dielectric constant, reduce moisture absorption, and increase the optical transparency of polyimide films. rsc.orgjchemrev.com

Polyureas and Polyurethanes: Polyurethanes are synthesized from the reaction of diisocyanates with polyols, often using diamines as chain extenders to build the hard segments of the polymer. nih.govnih.gov The incorporation of fluorine via fluorinated diamines or diols can significantly improve the thermal stability, chemical resistance, and surface properties (such as hydrophobicity) of the resulting polyurethane. nih.govacs.org

A primary driver for incorporating fluorine into polymer backbones is the significant enhancement of material stability. The high electronegativity and strength of the carbon-fluorine bond contribute to both thermal and chemical resilience.

Fluorinated polyimides, for instance, exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. jchemrev.com The thermal response of these polymers is directly dependent on the structure of the diamine monomer used in their synthesis. jchemrev.com Research on various fluorinated polyimides has demonstrated that the introduction of fluorine-containing moieties can produce polymers with a wide range of stable operating temperatures. jchemrev.com Similarly, fluorinated polyurethanes show decomposition onset temperatures between 247–330°C, a notable improvement over many non-fluorinated analogues. nih.gov This enhanced stability makes these materials suitable for applications in aerospace, electronics, and demanding industrial environments where resistance to high temperatures and harsh chemicals is paramount.

Thermal Decomposition Temperatures of Fluorine-Containing Polyimides (Synthesized from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride and various diamines)
Diamine Monomer StructureDecomposition Onset Temperature (°C in N₂)Temperature of Max. Decomposition Rate (°C in N₂)
Fluorinated Diamine I565580
Fluorinated Diamine II320565
Fluorinated Diamine III360550
Fluorinated Diamine IV495630
Fluorinated Diamine V560575

Data sourced from studies on various fluorinated diamines, illustrating the general effect of fluorine incorporation on the thermal properties of polyimides. jchemrev.com

Photovoltaic Applications (e.g., Perovskite Solar Cells)

In the field of photovoltaics, fluorinated organic molecules are being investigated as critical components for improving the efficiency and stability of solar cells. Diamine-based compounds, in particular, have shown promise in passivating defects and enhancing the performance of perovskite solar cells (PSCs). acs.orgresearchgate.netnih.gov

Fluorine substitution in small molecules used in solar cells has a profound effect on their electronic structure, molecular packing, and ultimately, their charge transport properties. researchgate.netunb.ca In perovskite solar cells, molecules derived from fluorinated diamines can be used as dopant-free hole transport materials (HTMs).

Systematic studies on small molecules with varying fluorine substitution patterns have demonstrated that symmetrical fluorination can lead to improved molecular packing and higher crystalline properties in thin films. researchgate.netunb.ca This ordered structure facilitates more efficient intermolecular interactions, which is crucial for charge transport. researchgate.net For example, a planar-type perovskite solar cell using a symmetrically difluorinated small molecule ("2F") as the HTM achieved a high power conversion efficiency (PCE) of 14.5%. researchgate.net This was a significant improvement compared to the non-fluorinated analogue, which yielded an efficiency of only 8.5%. researchgate.net The enhancement is attributed to superior charge transporting properties driven by the favorable crystal formation in the solid state. researchgate.net Furthermore, ligand fluorination in two-dimensional perovskites has been shown to enhance both hole and electron mobility by one to two orders of magnitude, arising from improved structural order and reduced thermal fluctuations.

Performance of Perovskite Solar Cells with Fluorinated Hole Transport Materials
Hole Transport MaterialPower Conversion Efficiency (PCE)Reference
Non-fluorinated (0F)8.5% researchgate.net
Difluorinated (2F)14.5% researchgate.net

In organic and perovskite solar cells, light absorption creates an exciton, which is a bound state of an electron and a hole. The efficiency of the solar cell depends on the ability to overcome the electrostatic attraction between this pair—the exciton binding energy—to generate free charge carriers that can produce a current. A lower exciton binding energy makes it easier to generate these free charges, thus improving device performance.

The design of the organic materials used in the solar cell significantly influences the exciton binding energy. While direct studies on this compound's effect are specific, research on related materials provides insight. The introduction of fluorine atoms alters the electronic properties and dielectric environment within the material. Enhanced device performance in solar cells made with fluorinated materials is often linked to mechanisms that facilitate exciton dissociation. researchgate.netunb.ca Studies have shown that modifying antimony-based perovskites can lead to an increased dielectric response and a reduced exciton binding energy, which is conducive to carrier transport and results in higher device efficiency. Therefore, it is plausible that the improved performance seen with fluorinated HTMs is, in part, due to a favorable modification of the exciton dynamics at the material interfaces.

Development of Specialty Dyes and Pigments

Aromatic amines are foundational precursors in the synthesis of a vast array of synthetic colorants, particularly azo dyes. Azo dyes, which are characterized by the –N=N– functional group, account for over 60% of the dyes used in industry. The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species like a phenol or another amine.

The properties of the final dye, such as its color, fastness, and solubility, are determined by the chemical structures of the aromatic amine (the diazo component) and the coupling component. Introducing fluorine atoms into the aromatic amine precursor is a known strategy for producing specialty dyes with specific properties. nih.gov Fluorinated fluorescein dyes, for example, exhibit higher photostability and different ionization properties compared to their non-fluorinated counterparts. researchgate.netunb.ca

Given that this compound is a primary aromatic diamine, it can serve as a precursor in diazotization reactions to form azo dyes. The presence of the fluorine atom can be leveraged to fine-tune the electronic properties of the resulting chromophore, potentially leading to dyes with unique colors and enhanced stability for applications in textiles and advanced materials. nih.gov

Hardening Agents for Epoxy Resins to Improve Thermal Conductivity

The use of aromatic diamines as curing agents for epoxy resins is a well-established method for achieving high-performance thermosets with excellent thermal stability and mechanical properties. The introduction of fluorine into the diamine structure is a promising approach to further enhance these characteristics, particularly the intrinsic thermal conductivity of the resulting epoxy network. While direct studies detailing the use of this compound as a hardening agent for epoxy resins to improve thermal conductivity are not extensively documented in the reviewed literature, the broader context of fluorinated and aromatic diamines provides valuable insights into its potential.

Research into various aromatic diamines has demonstrated a clear structure-property relationship. For instance, studies on epoxy systems cured with different aromatic diamines, such as 4,4′-methylenedianiline (MDA) and its substituted analogues, have shown that the nature of the substituent group significantly impacts the thermal and mechanical performance of the cured resin. nih.gov Generally, aromatic hardeners lead to better thermal properties compared to aliphatic ones. researchgate.net

The incorporation of fluorine-containing groups into epoxy resins is known to enhance thermal conductivity. semanticscholar.org For example, novel fluorine-containing liquid crystal epoxy compounds, when cured with an aromatic diamine like 4,4′-diaminodiphenylmethane (DDM), have shown a significant increase in the intrinsic thermal conductivity coefficient compared to conventional epoxy resins. semanticscholar.org This improvement is attributed to the formation of ordered structures that facilitate phonon transport.

The pressure applied during the curing process has also been found to remarkably enhance the thermal conductivity of epoxy-boron nitride composites, in part by improving the matrix-particle interface and reducing void content. mdpi.com While specific data for this compound is not available, the electronegativity and polarity introduced by the fluorine atom in its structure could influence the curing kinetics and the final network architecture, potentially leading to a more ordered and thermally conductive material. Further research is needed to specifically quantify the effect of this compound as a curing agent on the thermal conductivity of epoxy resins.

Table 1: Thermal Properties of Epoxy Systems with Different Aromatic Diamine Hardeners

Cured Epoxy SystemGlass Transition Temperature (Tg) (°C)5% Decomposition Temperature (Td5) (°C)
AFG-90MH-MDA-C213358
AFG-90MH-MOCA-C190361
AFG-90MH-MCDEA-C183341
AFG-90MH-MOEA-C172317

Source: Data compiled from research on various aromatic diamine hardeners. nih.gov

Applications in Flow Batteries as Redox Carriers

Aqueous and non-aqueous organic redox flow batteries (RFBs) are emerging as promising technologies for large-scale energy storage. The performance of these batteries is critically dependent on the electrochemical properties of the redox-active organic molecules, or redox carriers, dissolved in the electrolyte. The design and synthesis of novel organic compounds with high solubility, stable redox cycling, and tailored redox potentials are central to advancing this technology.

While direct experimental studies on the application of this compound as a redox carrier in flow batteries are not prominent in the surveyed literature, the characteristics of fluorinated aromatic amines suggest they are a relevant area of investigation. The introduction of electron-withdrawing groups, such as fluorine, is a known strategy to increase the redox potential of organic molecules. osti.govmdpi.com This is a desirable attribute for developing high-voltage and high-energy-density RFBs.

Research on other aromatic molecules with 1,4-diaza groups has shown that substituents significantly influence their electrochemical behavior. Electron-withdrawing groups generally increase the redox potential, while electron-donating groups have the opposite effect. mdpi.com Furthermore, studies on fluorinated dialkoxybenzene-based redoxmers have demonstrated that fluorination can lead to a substantial increase in the reversible redox potential and enhanced kinetic stability of the charged species. osti.gov For instance, a fluorinated analogue exhibited a redox potential increase of over 0.4 V compared to its non-fluorinated counterpart, along with significantly improved stability. osti.gov

The stability of the redox-active molecules is another critical factor. Investigations into quinoxaline derivatives, which also contain 1,4-diaza aromatic structures, have shown that substitutions on the molecule can significantly decrease the capacity fade rate during cycling. mdpi.com Although specific data for this compound is lacking, its structure suggests potential for interesting electrochemical properties that warrant further investigation for flow battery applications.

Table 2: Effect of Fluorination on the Redox Potential of a Dialkoxybenzene-Based Redoxmer

RedoxmerRedox Potential (E1/2 vs Ag/Ag+)
ANL-C2 (non-fluorinated)0.65 V
ANL-C46 (fluorinated)1.06 V

Source: Data from a study on fluorinated dialkoxybenzene derivatives. osti.gov

Conjugated Polymer Photocatalysts for Hydrogen Evolution Reaction (HER)

Conjugated polymers have emerged as a promising class of materials for photocatalytic hydrogen production from water, driven by their tunable optoelectronic properties and potential for low-cost fabrication. The design of the polymer's molecular structure, including the choice of monomer units, is crucial for achieving high photocatalytic efficiency.

A significant advancement in this area involves the use of a derivative of this compound in the synthesis of a donor-acceptor (D-A) conjugated polymer for the hydrogen evolution reaction (HER). Specifically, the monomer N¹,N¹-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine (referred to as PNoF) has been utilized as a donor group in the synthesis of a polymer named PNoFPO. osti.gov This research highlights the direct application of a molecule derived from the this compound framework in creating materials for renewable energy applications.

In a comparative study, the performance of PNoFPO was evaluated against another D-A polymer, PCzPO, which incorporates a carbazole-based donor group. The experimental results revealed that the polymer containing the fluorinated triphenylamine donor (PNoFPO) exhibited a significantly lower HER rate compared to the carbazole-based polymer (PCzPO). osti.gov The HER rate for PCzPO was found to be almost five times faster than that of PNoFPO. osti.gov

Table 3: Comparative Hydrogen Evolution Reaction (HER) Rates of Donor-Acceptor Conjugated Polymer Photocatalysts

Polymer PhotocatalystDonor GroupHER Rate (relative)
PCzPO9-(4-aminophenyl)-9H-carbazole-3,6-diamine (PCz)~5x
PNoFPON¹,N¹-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine (PNoF)1x

Source: Data from a mechanistic study on D-A conjugated polymer photocatalysts. osti.gov

Mechanistic Studies on Biological Activity and Potential Therapeutic Applications

Interaction with Specific Molecular Targets and Pathways

The biological mechanism of action for 2-Fluorobenzene-1,4-diamine and its derivatives is rooted in their ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their function and influencing key biochemical pathways. nih.gov

The two amino groups (-NH₂) on the benzene (B151609) ring are crucial for the molecule's interaction with biological systems. These groups can act as hydrogen bond donors, forming connections with biological macromolecules like proteins and nucleic acids, which can influence their structure and function. Current time information in Bangalore, IN. The ability of organic fluorine to act as a hydrogen-bond acceptor, forming C-F···H-X (where X is N or O) bonds, is also a recognized, albeit weak, interaction that can contribute to the binding affinity and specificity of fluorinated drugs. scispace.commdpi.com This dual capability for hydrogen bonding enhances the potential for specific and stable interactions within biological targets.

The incorporation of a fluorine atom into the benzene ring significantly impacts the molecule's physicochemical properties. Fluorine is known to enhance lipophilicity, which can facilitate the compound's ability to cross lipid membranes and interact more effectively with hydrophobic pockets within proteins. Current time information in Bangalore, IN. This increased lipophilicity is a common strategy in drug design to improve a compound's metabolic stability and its permeation through biological membranes. researchgate.netnih.gov The small size of the fluorine atom allows it to fit into receptor sites often occupied by a hydrogen atom, while its high electronegativity can lead to favorable multipolar interactions, further stabilizing the binding of the molecule to its protein target. researchgate.net

Development of Anticancer Agents

This compound is a valuable precursor in the synthesis of potent anticancer agents. Current time information in Bangalore, IN. Its structure allows for the creation of derivatives that can interact with and inhibit key processes in cancer cell proliferation. Current time information in Bangalore, IN.

Research has shown that derivatives synthesized from this compound are effective at inhibiting the growth of various cancer cell lines. Current time information in Bangalore, IN. Mechanistic studies indicate that these compounds can disrupt the cell cycle and induce apoptosis, or programmed cell death. nih.gov For example, derivatives have been shown to modulate signaling pathways essential for cancer cell survival, leading to the initiation of the apoptotic cascade. Current time information in Bangalore, IN.nih.gov This targeted approach, which focuses on the fundamental processes of cell division and apoptosis, is a cornerstone of modern cancer therapy development. Current time information in Bangalore, IN.

Potential as Antimicrobial Agents

While direct studies on the antimicrobial properties of this compound are not extensively documented, it serves as a crucial starting material for the synthesis of various fluorinated compounds that exhibit significant antimicrobial activity. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, including antimicrobial efficacy. nih.govscispace.com

Derivatives such as fluorinated Schiff bases, which can be synthesized from fluoro-anilines, have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govscispace.com For instance, the isomeric compound 4-Fluorobenzene-1,3-diamine is noted as an intermediate in the creation of antimicrobial agents. ontosight.ai The antimicrobial action of these derivatives is often attributed to the azomethine group, while the fluorine atom helps improve metabolic stability and membrane permeation, allowing the compound to reach its target within the bacterial cell more effectively. nih.gov

Derivative ClassPotential ActivityMechanism ContributionRelevant Strains (Examples)
Fluorinated Schiff Bases (Imines)AntibacterialAzomethine group is crucial for activity; Fluorine enhances stability and membrane permeation. nih.govP. aeruginosa, S. aureus, E. coli, B. subtilis nih.gov
Fluorinated HydrazonesAntibacterialActive against various clinical bacterial isolates. nih.govGram-positive and Gram-negative bacteria nih.gov
Zinc Complexes of Fluorinated Schiff BasesAntibacterialComplexation with zinc can create a synergistic effect, enhancing antimicrobial activity. researchgate.netE. coli, S. aureus researchgate.net

Exploration of this compound as a Biochemical Probe

The inherent ability of this compound to interact with biological molecules has led to its investigation as a potential biochemical probe. Current time information in Bangalore, IN. Probes are essential tools in chemical biology for studying and visualizing biological processes. The fluorinated nature of the compound can be advantageous; for example, derivatives like N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine are utilized in the development of fluorescence probes. nih.gov These probes can be used to tag and monitor specific molecules or events within a cell, providing valuable insights into complex biological pathways.

Role as a Precursor in the Synthesis of Pharmaceutical Compounds

This compound serves as a pivotal intermediate and foundational building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring a fluorine atom and two amino groups on a benzene ring, makes it a valuable precursor for creating more complex molecules with potential therapeutic value. The amino groups provide reactive sites for a range of chemical transformations, such as acylation, alkylation, and cyclization reactions, which are fundamental in building diverse molecular scaffolds. The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.

The compound's utility is prominent in the development of agents targeting cell proliferation and microbial growth. It is a key starting material for synthesizing fluorinated heterocyclic compounds, such as benzimidazoles and quinones, which form the core of many biologically active agents. thieme-connect.de The synthesis of these derivatives often involves the condensation of the diamine with other molecules to form stable ring systems, a common strategy in the creation of new drug candidates.

Synthesis of Fluorinated Benzimidazoles with Biological Activities

A significant application of fluorinated diamines, including structures related to this compound, is in the synthesis of fluorinated benzimidazoles. The benzimidazole (B57391) nucleus is a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.net The introduction of a fluorine atom onto this scaffold can significantly modulate these biological activities.

The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. researchgate.netresearchgate.net In this context, a fluorinated o-phenylenediamine reacts to form a benzimidazole ring with a fluorine substituent on the benzene portion of the heterocycle. For instance, studies have reported the reaction of 4-fluorobenzene-1,2-diamine (B48609) with various pyridinecarbaldehydes in the presence of an oxidizing agent like cerium (IV) ammonium (B1175870) nitrate (B79036) to yield 5-fluorobenzimidazole derivatives. researchgate.net This synthetic approach highlights how precursors like this compound can be utilized to generate novel fluorinated benzimidazoles for biological evaluation.

Research has been conducted on the synthesis of various fluoro-benzimidazole derivatives, demonstrating the versatility of this chemical class. The table below summarizes examples of synthesized fluorinated benzimidazoles, showcasing the diversity of structures that can be achieved.

Table 1: Examples of Synthesized Fluorinated Benzimidazole Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C)
4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide C₂₁H₁₄F₂N₄O 82% 288.7
4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(2-chlorobenzylidene)benzohydrazide C₂₁H₁₄ClFN₄O 82% 246.6
4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(2-nitrobenzylidene)benzohydrazide C₂₁H₁₄FN₅O₃ 74% 249.8
4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide C₂₁H₁₄FN₅O₃ 72% 285.7

Data derived from a study on the synthesis of novel fluoro-benzimidazole derivatives as potential intestinal antiseptic drug candidates. nih.gov

Use in Drug Discovery and Medicinal Chemistry

The use of this compound and related fluorinated building blocks is a key strategy in modern drug discovery and medicinal chemistry. The incorporation of fluorine into potential drug molecules is a widely used tactic to optimize various properties essential for therapeutic efficacy. rsc.orgacs.org The fluorine atom, due to its small size and high electronegativity, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. acs.org

Modulation of Physicochemical and Biological Properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life. acs.org

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity and selectivity of a drug candidate.

Membrane Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. This is a critical parameter for oral bioavailability and reaching intracellular targets. acs.org

This compound serves as a scaffold for building molecules where the fluorine atom is strategically placed to confer these desirable properties. Its derivatives have been investigated for a range of therapeutic applications, including as potential anticancer and antimicrobial agents. scispace.com For example, fluorinated Schiff bases derived from fluoroanilines have shown promising biological activity. scispace.com The compound is a building block for more complex molecules designed to interact with specific biological pathways, such as those involved in cell signaling or enzyme inhibition. The strategic use of such fluorinated precursors allows medicinal chemists to fine-tune the properties of new chemical entities to create safer and more effective drugs. rsc.org

Computational Chemistry and Spectroscopic Investigations of 2 Fluorobenzene 1,4 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational method to investigate the structural and electronic properties of molecules. cdnsciencepub.com For fluoroaniline (B8554772) derivatives, DFT calculations, particularly using methods like B3LYP with a 6-311+G** basis set, are employed to determine properties such as vibrational frequencies, charge distributions, dipole moments, and frontier molecular orbital energies. cdnsciencepub.com These calculations provide a detailed picture of molecular stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. cdnsciencepub.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. jmaterenvironsci.com

In 2-Fluorobenzene-1,4-diamine, the electronic properties are influenced by the interplay between the electron-donating amino (-NH₂) groups and the electron-withdrawing fluorine (-F) atom. The amino groups tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the highly electronegative fluorine atom stabilizes the molecular orbitals.

While specific DFT calculations for this compound are not detailed in the available literature, data for analogous compounds like p-fluoroaniline provide valuable context. DFT calculations for p-fluoroaniline show that it is a reactive molecule characterized by a relatively low energy gap. jmaterenvironsci.com The introduction of a second amino group, as in this compound, is expected to further decrease the HOMO-LUMO gap, thereby increasing its chemical reactivity compared to mono-amino analogues.

Table 1: Calculated Quantum Chemical Parameters for p-Fluoroaniline jmaterenvironsci.com

ParameterMethodValue
EHOMOB3LYP/6-311G(d,p)-5.6983 eV
ELUMOB3LYP/6-311G(d,p)-0.5221 eV
Energy Gap (ΔE)B3LYP/6-311G(d,p)5.1762 eV

This table presents data for p-fluoroaniline as a reference for understanding the electronic properties of fluorinated anilines.

DFT calculations are a valuable tool for predicting the most likely sites for protonation in a molecule by calculating proton affinities for different atoms. In this compound, the two nitrogen atoms of the amino groups possess lone pairs of electrons, making them the primary candidates for proton binding.

The relative basicity of the two nitrogen atoms is influenced by their position relative to the fluorine atom. The fluorine atom's electron-withdrawing inductive effect would likely decrease the basicity of the adjacent amino group at position 2 more significantly than the amino group at position 5. DFT can quantify these differences in proton affinity to identify the preferred binding site. Furthermore, these computational methods can be used to model the transition states and calculate the energy barriers associated with chemical reactions, such as proton transfer. lmaleidykla.lt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. For fluorinated compounds, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are particularly informative.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would exhibit a complex splitting pattern. This complexity arises from both proton-proton (¹H-¹H) spin-spin coupling and proton-fluorine (¹H-¹⁹F) coupling. The signals for the two amino groups (-NH₂) may appear as two separate broad singlets, and their chemical shift can be dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Signatures for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling
Aromatic CH~6.5 - 7.2Multiplet¹H-¹H and ¹H-¹⁹F
Amine NH₂VariableBroad Singlet-

This table is predictive, based on general principles and data from similar structures like fluorobenzene (B45895) and p-phenylenediamine (B122844). chemicalbook.comchemicalbook.com

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six unique signals for the six carbon atoms of the benzene (B151609) ring. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets even in proton-decoupled spectra. lmaleidykla.lt

The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. lmaleidykla.lt The other carbon atoms will show smaller couplings over two (²JCF), three (³JCF), and four bonds (⁴JCF). lmaleidykla.lt The carbons attached to the nitrogen atoms (C1 and C4) will be shifted downfield, while the carbon attached to fluorine will be the most downfield due to the high electronegativity of the fluorine atom.

Table 3: Predicted ¹³C NMR Spectral Signatures for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to ¹⁹F)
C1-NH₂135-145Doublet (³JCF)
C2-F150-160Doublet (¹JCF > 240 Hz)
C3-H110-120Doublet (²JCF)
C4-NH₂140-150Doublet (⁴JCF)
C5-H115-125Doublet (³JCF)
C6-H115-125Doublet (²JCF)

This table is predictive, based on principles of ¹³C NMR and published data for analogous fluorinated aromatic compounds. lmaleidykla.lt

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing molecules, characterized by a wide range of chemical shifts that are very sensitive to the local electronic environment. thermofisher.comnih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. nih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift would fall within the typical range for aryl fluorides. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons, specifically the ortho proton (³JHF) and the meta proton (⁴JHF). This coupling pattern provides valuable information for confirming the substitution pattern on the aromatic ring. thermofisher.com

Table 4: Predicted ¹⁹F NMR Spectral Signature for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling
Ar-F -110 to -130 (vs. CFCl₃)Multiplet (e.g., triplet of doublets)³JHF and ⁴JHF

This table is predictive, based on general principles and the known chemical shift of fluorobenzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination

The molecular formula of this compound is C₆H₇FN₂. Based on this, its calculated molecular weight is approximately 126.13 g/mol nih.govlab-chemicals.com. In a mass spectrum, this would correspond to the molecular ion peak (M⁺), which, for this compound, is expected at a mass-to-charge ratio (m/z) of 126. The presence of two nitrogen atoms accords with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Fragmentation Analysis

The fragmentation of this compound is expected to be influenced by the amino (-NH₂) groups and the fluorine (-F) atom. Common fragmentation pathways for aromatic amines include the loss of small molecules or radicals. For instance, the loss of a hydrogen atom (H·) to form an [M-1]⁺ ion is a common feature. Another potential fragmentation is the loss of hydrogen cyanide (HCN) from the aromatic ring, which would result in a fragment ion at m/z 99.

The fluorine substituent can also influence fragmentation. The C-F bond is strong, but fragmentation involving the loss of a fluorine radical or HF could potentially occur, though it may not be a dominant pathway.

For comparison, the mass spectrum of the parent molecule, 1,4-phenylenediamine, shows a prominent molecular ion peak at m/z 108 nist.gov. Its fragmentation includes the loss of HCN, leading to a significant peak at m/z 81. Similar pathways can be anticipated for the fluorinated derivative.

Table 1: Predicted Mass Spectrometry Data for this compound and Comparative Data for 1,4-Phenylenediamine

SpeciesPredicted/Observed m/zIdentity
This compound Molecular Ion126[C₆H₇FN₂]⁺
This compound Fragment99[M - HCN]⁺
1,4-Phenylenediamine Molecular Ion108[C₆H₈N₂]⁺
1,4-Phenylenediamine Fragment81[M - HCN]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine groups, the fluorinated aromatic ring, and the C-F bond. Although a specific experimental spectrum for this compound is not widely published, the expected vibrational modes can be assigned based on established correlation tables and by comparison with 1,4-phenylenediamine researchgate.netresearchgate.netchemicalbook.com.

Key expected vibrational modes for this compound include:

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers just above 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region.

N-H Bending (Scissoring): This vibration for primary amines is usually observed in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond typically occurs in the 1250-1360 cm⁻¹ region.

C-F Stretching: The strong C-F bond in aromatic fluorides gives rise to a strong absorption band, typically in the 1210-1270 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: The positions of these bands in the 690-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.

Comparative analysis with 1,4-phenylenediamine, which has been studied computationally and experimentally, shows characteristic N-H stretching peaks around 3400 cm⁻¹ and aromatic C=C stretching peaks between 1500 and 1610 cm⁻¹ researchgate.net. The introduction of the fluorine atom in this compound would be expected to introduce a strong C-F stretching band and potentially shift the other vibrational frequencies due to its electron-withdrawing nature.

Table 2: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Asymmetric & Symmetric N-H Stretch3300 - 3500Primary Amine
Aromatic C-H Stretch3000 - 3100Aromatic Ring
N-H Bending1590 - 1650Primary Amine
Aromatic C=C Stretch1450 - 1600Aromatic Ring
C-N Stretch1250 - 1360Aromatic Amine
C-F Stretch1210 - 1270Aryl Fluoride (B91410)
Aromatic C-H Out-of-Plane Bend690 - 900Aromatic Ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

There is no published crystal structure for this compound in the available scientific literature. However, insights into its potential solid-state structure can be gained by examining the crystal structure of related compounds, such as p-phenylenediamine dihydrochloride (B599025) iucr.org.

The presence of the fluorine atom would also influence the crystal packing. Fluorine can participate in weaker C-H···F hydrogen bonds and can affect the electrostatic potential of the molecule, thereby influencing the packing arrangement.

The crystal structure of p-phenylenediamine dihydrochloride reveals a triclinic system with the space group Pī iucr.org. In this structure, the molecules are held together by a system of N-H···Cl⁻ hydrogen bonds. While this is a salt and not the free base, it demonstrates the strong hydrogen-bonding capabilities of the amino groups. It is plausible that in the crystalline form of this compound, a similar extensive network of hydrogen bonds would be a defining feature of its solid-state structure.

Table 3: Crystallographic Data for p-Phenylenediamine Dihydrochloride (for comparison)

ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)8.75
b (Å)5.87
c (Å)4.34
α (°)99.78
β (°)95.57
γ (°)111.17
Z1
Source: Chandrasekaran, R. (1969). Acta Cryst. B25, 369. iucr.org

Environmental Impact and Toxicological Research of 2 Fluorobenzene 1,4 Diamine and Its Derivatives

Studies on Environmental Fate and Degradation Pathways

Direct studies on the environmental fate and degradation pathways of 2-Fluorobenzene-1,4-diamine are not extensively documented in publicly available literature. However, insights can be drawn from research on structurally similar compounds, such as fluorobenzene (B45895) and other aromatic amines.

The strong carbon-fluorine (C-F) bond in fluoroaromatic compounds generally imparts a higher degree of persistence compared to their non-fluorinated counterparts. nih.govresearchgate.net Microbial degradation is a primary route for the removal of many organic pollutants from the environment. For fluoroaromatics, this process is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring to form catechols. nih.gov For instance, the aerobic metabolism of fluorobenzene has been shown to proceed via the formation of 4-fluorocatechol (B1207897) and catechol, which are then subject to ortho ring cleavage. nih.govresearchgate.net

The presence of amino groups on the benzene (B151609) ring, as in this compound, is expected to influence its environmental behavior. Aromatic amines are a class of compounds with environmental and industrial importance, and many have been identified as mutagenic or carcinogenic. acs.orgnih.gov Their presence in the environment is a concern due to their potential for human exposure and adverse effects on aquatic ecosystems. acs.orgnih.gov The water solubility of aromatic amines is relatively high due to the polarity of the amino group, suggesting a potential for mobility in the hydrosphere and possible contamination of groundwater. acs.org

Table 1: Potential Degradation Intermediates of Fluorinated Aromatic Compounds

Compound Potential Intermediate(s) Degradation Pathway
Fluorobenzene 4-Fluorocatechol, Catechol Aerobic metabolism, ortho-cleavage nih.govresearchgate.net

Toxicological Research on Derivatives

Comprehensive toxicological data specifically for this compound is limited. Therefore, this section discusses toxicological concerns based on data from its derivatives and analogous compounds, particularly other fluorinated aromatic amines.

Skin Sensitization Concerns

Aromatic amines are a well-documented class of skin sensitizers. researchgate.net For instance, p-phenylenediamine (B122844) (1,4-benzenediamine), a closely related non-fluorinated analogue, is a strong clinical contact allergen in humans. industrialchemicals.gov.au The potential for a chemical to cause skin sensitization is a significant toxicological endpoint.

Aquatic Toxicity Concerns

The release of industrial chemicals into waterways is a significant environmental concern. Aromatic amines can be acutely toxic to some aquatic organisms. acs.org Safety data for 4-Fluorobenzene-1,2-diamine (B48609) indicates that it is toxic to aquatic life with long-lasting effects. apolloscientific.co.uk Similarly, the non-fluorinated p-phenylenediamine is classified as very toxic to aquatic life with long-lasting effects. sigmaaldrich.com This suggests that this compound could also exhibit significant aquatic toxicity.

Table 2: GHS Hazard Classifications for Related Aromatic Amines

Compound Hazard Classification Source
4-Fluorobenzene-1,2-diamine Hazardous to the Aquatic Environment Long-Term Hazard Category 2 apolloscientific.co.uk

Hazard Identification and Risk Assessment in Industrial Processes

In an industrial setting, proper hazard identification and risk assessment are crucial for ensuring worker safety and minimizing environmental release. Based on the available data for this compound and related compounds, several hazards can be identified.

According to aggregated GHS information, this compound is considered harmful if swallowed and causes serious eye damage. nih.gov The GHS classification for the related 4-Fluorobenzene-1,2-diamine also includes acute toxicity (oral), skin corrosion/irritation, and serious eye irritation. apolloscientific.co.uk A safety data sheet for p-phenylenediamine indicates it is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction and serious eye irritation. sigmaaldrich.com

During industrial processes, exposure can occur through inhalation, dermal contact, and ingestion. Therefore, appropriate personal protective equipment (PPE), such as gloves, protective clothing, and eye/face protection, is essential. apolloscientific.co.uk Engineering controls, such as adequate ventilation, should be in place to minimize airborne concentrations. thermofisher.com

Considerations for Waste Treatment and Disposal

The treatment and disposal of waste containing this compound and its derivatives require careful consideration due to their potential toxicity and persistence.

Fluorine-containing wastewater from industrial processes can be challenging to treat. youtube.com Conventional wastewater treatment plants may not effectively remove some persistent organic pollutants. nih.gov For perfluorinated compounds, technologies such as activated carbon, nanofiltration, reverse osmosis, and advanced oxidation and reduction processes have shown significant removal efficiency. nih.gov Chemical precipitation using agents like lime to form calcium fluoride (B91410) is another common method for defluorination of wastewater. youtube.com

Solid waste containing this compound should be managed as hazardous waste. Disposal should be in accordance with local, state, and federal regulations. umn.edu Thermal oxidation (incineration) is a potential destruction technology for fluorinated compounds, although it must be carefully controlled to prevent the formation of harmful byproducts. mdpi.comepa.gov Landfilling in specially designated hazardous waste landfills is another option, but the potential for leaching into the environment must be managed. texas.gov

Ecological Implications of Fluorine-Containing Compounds

The increasing use of organofluorine compounds in various sectors has led to a growing awareness of their potential ecological implications. acs.orgnih.gov The persistence of many fluorinated substances in the environment is a primary concern, as it can lead to their accumulation in soil, water, and biota. nih.govsocietechimiquedefrance.fr

While lightly fluorinated molecules may break down in the environment, highly fluorinated compounds, particularly perfluorinated substances, are known for their extreme stability and persistence. societechimiquedefrance.fr The long-term effects of the accumulation of these compounds in the environment are not yet fully understood, but there is concern about their potential to cause adverse effects in ecosystems. researchgate.net The history of other persistent organic pollutants, such as DDT and PCBs, highlights the potential dangers of widespread environmental contamination with stable, man-made chemicals. nih.gov Therefore, a precautionary approach to the use and disposal of novel fluorine-containing compounds like this compound is warranted to mitigate potential long-term ecological risks.

Q & A

Q. What are the optimized synthetic protocols for 2-Fluorobenzene-1,4-diamine, and how do catalysts influence reaction efficiency?

  • Methodological Answer : A high-yield (96%) synthesis involves reacting the precursor with a copper catalyst (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-1,8-naphthyridine)(OH)(CF₃COO)₃]) in ethylene glycol at 140°C under sealed-tube conditions. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, while cesium carbonate (Cs₂CO₃) and ammonia (NH₃) optimize the reaction milieu . Catalytic systems influence reaction kinetics and selectivity; copper catalysts promote C–N coupling, while palladium-based systems may favor alternative pathways. Purification via column chromatography or recrystallization ensures product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy : In 1^1H NMR, aromatic protons adjacent to fluorine exhibit deshielding (δ ~7.0–7.5 ppm), while NH₂ groups resonate at δ ~4.5–5.5 ppm. 19F^{19}\text{F} NMR shows a singlet near δ -110 to -120 ppm due to the fluorine substituent.
  • FTIR : N–H stretching (3350–3450 cm⁻¹), C–F stretching (1220–1280 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) are diagnostic.
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 141.1.
  • X-ray Crystallography : Resolves dihedral angles between the fluorine atom and aromatic ring, with bond lengths consistent with C–F (1.34–1.38 Å) and C–N (1.40–1.45 Å) bonds .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity in NAS. However, the ortho-fluorine directs nucleophiles to the para position relative to the amino groups. Computational studies (DFT) can quantify charge distribution, while kinetic experiments (e.g., competition with nitrobenzene derivatives) reveal relative reaction rates. For example, fluorinated derivatives may require harsher conditions (e.g., NaNH₂ in NH₃(l)) compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in crystallographic data when determining molecular structures of this compound derivatives?

  • Methodological Answer :
  • Multi-Dataset Validation : Collect X-ray data at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion and disorder.
  • Computational Refinement : Use density functional theory (DFT)-optimized geometries to guide structural models.
  • Supplementary Techniques : Pair X-ray with neutron diffraction or solid-state NMR to resolve hydrogen-bonding ambiguities .
  • Tautomerism Checks : For Schiff base derivatives (e.g., imine linkages), verify tautomeric forms via UV-Vis spectroscopy or HPLC .

Q. How can researchers differentiate intrinsic bioactivity of this compound derivatives from assay artifacts in cytotoxicity studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate results across multiple platforms (e.g., MTT, resazurin, and clonogenic assays).
  • Counter-Screening : Test derivatives against non-target cell lines and primary cells to rule out nonspecific toxicity.
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., LC-MS monitoring) to exclude degradation artifacts.
  • SAR Analysis : Correlate structural modifications (e.g., fluorination position) with activity trends to identify pharmacophores .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the oxidative stability of this compound in catalytic applications?

  • Methodological Answer :
  • Controlled Replicates : Repeat oxidation experiments (e.g., using KMnO₄ or H₂O₂) under inert atmospheres to exclude oxygen interference.
  • Byproduct Profiling : Identify quinone derivatives via GC-MS or HPLC and quantify yields under varying pH and temperature conditions.
  • Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials and compare with theoretical values from computational models .

Experimental Design Considerations

Q. What factors should guide solvent selection for synthesizing this compound coordination complexes?

  • Methodological Answer :
  • Polarity and Solubility : Ethylene glycol or DMF enhances solubility of polar intermediates, while toluene may precipitate products.
  • Metal Compatibility : Avoid protic solvents (e.g., water) with moisture-sensitive metal catalysts (e.g., Cu or Pd).
  • Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) can improve reaction efficiency and recyclability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.